3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)3-5-12-13-6-4-11-1-2-14(5)6/h11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWMRVSKAPXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC(F)(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837430-20-3 | |
| Record name | 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
This classical approach, referenced in CA2961984A1, involves:
This method is well-documented but may involve challenges in asymmetric hydrogenation to achieve chiral purity and often requires protection/deprotection steps, increasing complexity and cost.
Method C: Addition of Acetylhydrazide to Piperazinoimidate Followed by Cyclodehydration
Also described in CA2961984A1, this method proceeds as follows:
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Reaction of acetylhydrazide with piperazinoimidate | Formation of hydrazide intermediate | Typically yields racemic or achiral products |
| 2 | Cyclodehydration to form fused triazolo ring | Ring closure step | Prone to racemization, limiting chiral purity |
This approach is less favored for chiral target synthesis due to difficulties in controlling stereochemistry.
Comparative Summary of Preparation Methods
| Feature | Method A (Hydrazine + 2-Chloropyrazine) | Method B (Acetylation + Cyclodehydration) | Method C (Acetylhydrazide + Piperazinoimidate) |
|---|---|---|---|
| Starting Materials | Readily available, inexpensive | Requires hydrazidopyrazine | Requires piperazinoimidate derivatives |
| Reaction Complexity | Moderate, scalable | Moderate to high, requires protection steps | Moderate, prone to racemization |
| Chiral Purity Control | Good, industrially optimized | Challenging, asymmetric hydrogenation needed | Poor, racemic mixtures common |
| Byproduct Formation | Minimal | Possible side reactions | Possible side reactions |
| Industrial Suitability | High | Moderate | Low |
| Overall Yield & Purity | High purity intermediates and final product | Good yields but complex steps | Variable, often racemic |
Detailed Research Findings and Notes
Chiral purity : Maintaining high enantiomeric excess (>80% ee) is challenging in Methods B and C due to racemization during cyclodehydration and hydrogenation steps. Method A offers better reproducibility and purity without the need for protection/deprotection cycles, reducing production costs.
Reaction conditions : Method A uses controlled temperature profiles (58–61 °C for hydrazine addition, 110 °C for cyclodehydration), acid catalysis (methylsulfonic acid), and distillation to remove trifluoroacetic acid, facilitating clean conversion.
Hydrogenation step : Catalytic hydrogenation with Pd/C under nitrogen atmosphere is critical for reducing the pyrazine ring to the tetrahydro form, enabling formation of the final triazolopyrazine scaffold.
Purification : Extraction, washing with ammoniacal liquor, silica gel filtration, and drying under reduced pressure are employed to achieve high purity, suitable for pharmaceutical intermediates.
Summary Table of Key Reaction Parameters (Method A)
| Step | Reagents | Temp (°C) | Time | Yield/Purity | Notes |
|---|---|---|---|---|---|
| 1 | Ethanol, Hydrazine Hydrate, 2-Chloropyrazine | 58–61 | 15 h | 93.3% (HPLC purity) | pH adjusted to 6 post-reaction |
| 2 | Chlorobenzene, Trifluoroacetic Anhydride, Methylsulfonic Acid | 0 → 110 → 100 | 42 h + 60 h | 99.1% (HPLC purity) | Reflux with distillation of TFA |
| 3 | Pd/C, Ethanol, HCl (ethanolic) | Room temp to mild heating | Several hours | High purity final product | Hydrogenation under N2, followed by salt formation |
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition can result in the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The triazolo[4,3-a]pyrazine core is versatile, with modifications at positions 3 and 8 yielding diverse pharmacological profiles. Key analogs include:
Key Observations :
- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (-CH₂CF₃) in the target compound offers greater steric bulk and flexibility compared to the trifluoromethyl (-CF₃) group in sitagliptin intermediates. This may alter binding kinetics in enzyme targets .
- Fluorinated Aromatic Substituents: Analogous 2-fluoro-4-nitrophenoxy and 2-fluorophenyl substituents (as in ) demonstrate enhanced electronic effects, improving interactions with hydrophobic enzyme pockets.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine atoms reduce CYP450-mediated metabolism, extending half-life in vivo .
Biological Activity
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS Number: 837430-20-3) is a synthetic compound belonging to the triazolo[4,3-a]pyrazine class. This compound has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antidiabetic properties. This article reviews the current understanding of its biological activity based on recent studies and findings.
- Molecular Formula : CHFN
- Molecular Weight : 206.17 g/mol
- CAS Number : 837430-20-3
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance:
- A study evaluated various triazolo[4,3-a]pyrazine derivatives against Staphylococcus aureus and Escherichia coli. One compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .
- The structure–activity relationship (SAR) analysis indicated that compounds with specific substituents at the R1 and R2 positions displayed enhanced antibacterial effects. For example:
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In vitro studies assessed its antiproliferative effects on human colon cancer cell lines (HCT-116 and HT-29). One derivative exhibited an IC50 range of 6.587 to 11.10 µM against HT-29 cells. Mechanistically, it was found to induce apoptosis via the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl-2), leading to Caspase 3 activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| RB7 | HT-29 | 6.587 - 11.10 | Induces apoptosis via mitochondrial pathway |
Antidiabetic Activity
The triazolo[4,3-a]pyrazine scaffold has been identified as a key pharmacophore in the development of drugs targeting type II diabetes mellitus:
- The compound is structurally related to sitagliptin phosphate, an established antidiabetic medication. Its derivatives have shown potential in enhancing glucose-dependent insulin secretion .
Case Studies
- Antibacterial Efficacy : A comprehensive study synthesized several triazolo[4,3-a]pyrazine derivatives and tested them for antibacterial activity. The findings highlighted that modifications at the nitrogen positions significantly influenced their efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : Another study focused on the apoptotic mechanisms triggered by these compounds in colon cancer cells. It provided insights into how structural variations can lead to different pathways of cell death .
Q & A
Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
- Prodrug strategies : Introduce phosphate or carboxylate groups to enhance hydrophilicity .
- Nanoparticle formulation : Encapsulate in liposomes or polymeric carriers for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
